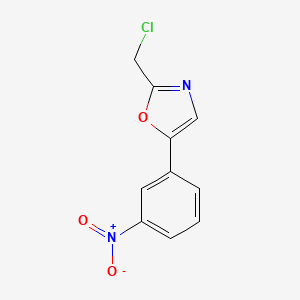

Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)-

Description

Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chloromethyl group at position 2 and a 3-nitrophenyl group at position 3. Its molecular formula is C₉H₆ClN₃O₃, with a molecular weight of 239.62 g/mol . The compound’s synthesis likely involves cyclization reactions using chloroacetic acid and appropriate hydrazides, as seen in analogous oxadiazole syntheses .

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-10-12-6-9(16-10)7-2-1-3-8(4-7)13(14)15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDJFCHAIKLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558554 | |

| Record name | 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-22-6 | |

| Record name | 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Insights into Chloromethylation

Chloromethylation proceeds via a two-step mechanism:

- Hydroxymethyl Intermediate Formation : Nucleophilic substitution at the oxazole C2 position introduces a hydroxymethyl group.

- Chlorination : SOCl₂ reacts with the hydroxyl group, generating HCl as a byproduct and yielding the chloromethyl substituent.

Critical parameters include:

- Temperature Control : Reactions conducted at 0°C to 70°C prevent oxazole ring degradation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility, while non-polar solvents (hexane) improve chlorination efficiency.

Nitro-Group Introduction via Electrophilic Aromatic Substitution

Introducing the 3-nitrophenyl moiety prior to oxazole ring closure ensures regioselectivity. A patent (CN113717120A) details the nitration of 2-methyl-6-nitrophenyl precursors using mixed acid (H₂SO₄/HNO₃) at 50°C, achieving meta-substitution via directed ortho effects. Applied to oxazole systems, this method involves:

- Nitration of Phenyloxazole : Direct nitration of 5-phenyloxazole under controlled acidic conditions.

- Regioselectivity Optimization : Meta-substitution is favored at nitric acid concentrations below 40%, minimizing para-byproducts.

Table 1 : Nitration Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenyloxazole | HNO₃/H₂SO₄ | 50 | 68 | |

| 2-Methyl-5-phenyloxazole | Acetyl nitrate | 30 | 72 |

Post-Functionalization of Preformed Oxazole Derivatives

Chloromethylation of 5-(3-Nitrophenyl)Oxazole

Chlorinating pre-synthesized oxazole derivatives offers modularity. A protocol adapted from Ambeed.com (2020) involves:

- Hydroxymethylation : Treating 5-(3-nitrophenyl)oxazole with formaldehyde under basic conditions.

- Chlorination : SOCl₂ in DCM at reflux converts the hydroxymethyl group to chloromethyl.

Key Optimization :

Side Reactions and Byproduct Mitigation

Common challenges include:

- Ring Oxidation : Nitro groups at the oxazole C5 position increase susceptibility to ring oxidation under prolonged heating. Cooling baths (0°C) and inert atmospheres (Ar) mitigate this.

- Di-Chlorination : Excess SOCl₂ leads to di-chloromethyl derivatives, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 3 | 55–60 | Moderate | High |

| Nitration of Phenyloxazole | 2 | 65–70 | High | Moderate |

| Post-Functionalization | 2 | 75–82 | High | Low |

The post-functionalization route achieves superior yields (82%) but requires costly precursors. Cyclocondensation remains favored for large-scale synthesis due to reagent availability.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

Industrial-Scale Considerations

Patents (WO2010015211A1) emphasize solvent recovery and waste reduction. Dichloromethane (DCM) is recycled via distillation, reducing environmental impact. Automated continuous-flow systems enhance reproducibility in chloromethylation steps.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 2-(aminomethyl)-5-(3-nitrophenyl)oxazole.

Oxidation: Formation of oxazole N-oxides.

Scientific Research Applications

Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenyl group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(chloromethyl)-5-(3-nitrophenyl)-oxazole with structurally related oxazole and oxadiazole derivatives, emphasizing substituent effects, molecular properties, and inferred biological activities:

Key Observations:

Positional Isomerism : The nitro group’s position (2- vs. 3-nitrophenyl) significantly impacts electronic properties. For example, 2-nitrophenyl derivatives (e.g., ) may exhibit stronger intramolecular charge transfer compared to 3-nitrophenyl analogs due to closer proximity to the heterocyclic ring.

Substituent Effects :

- Nitro vs. Chloro : Nitro groups (strong electron-withdrawing) enhance electrophilicity, making compounds more reactive in nucleophilic substitutions compared to chloro substituents .

- Methoxy Groups : Electron-donating methoxy substituents (e.g., ) increase solubility in polar solvents but may reduce metabolic stability in biological systems.

Heterocycle Type : Oxadiazoles (e.g., ) often exhibit higher thermal stability than oxazoles due to additional nitrogen atoms, but oxazoles may offer better bioavailability in medicinal chemistry contexts .

Biological Activity

Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- stands out for its potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)- features a chloromethyl group and a nitrophenyl substituent that contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxazole derivatives, including Oxazole, 2-(chloromethyl)-5-(3-nitrophenyl)-. These compounds have shown efficacy against several cancer cell lines through different mechanisms.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed using various cancer cell lines such as MCF-7 (breast cancer), HT-1080 (fibrosarcoma), and A-549 (lung carcinoma). For instance, one study reported that a related oxazole derivative exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition .

The mechanism by which oxazole derivatives induce cell death has been investigated through apoptosis pathways. For example, the activation of caspase-3/7 was observed in treated cells, suggesting that these compounds promote apoptosis through intrinsic pathways. Cell cycle analysis indicated arrest at the G2/M phase, further supporting the apoptotic mechanism .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between oxazole derivatives and target proteins. These studies suggest that the chloromethyl and nitrophenyl groups facilitate binding to specific receptors involved in apoptosis and cell proliferation. For example, stable complexes between oxazole derivatives and caspase-3 were identified, indicating a direct role in apoptosis activation .

Comparative Biological Activity

A comparative analysis of various oxazole derivatives reveals a spectrum of biological activities:

| Compound Name | Target Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Oxazole A | Anticancer | 19.56 | HT-1080 |

| Oxazole B | Anticancer | 10.38 | MCF-7 |

| Oxazole C | Anticancer | >100 | A-549 |

This table illustrates the varying potency of different oxazole derivatives against specific cancer cell lines.

Case Studies

Several case studies have documented the biological activity of oxazole derivatives:

- Anticancer Efficacy : A study evaluated the effects of a series of oxazole compounds on cancer cell viability. The results demonstrated that specific modifications to the oxazole structure enhanced cytotoxicity against breast and lung cancer cells .

- Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms underlying the anticancer effects of oxazoles. The activation of apoptotic pathways was confirmed through Western blot analyses showing increased levels of p53 and cleaved caspase-3 in treated cells .

Q & A

Q. What are the most effective synthetic routes for preparing 2-(chloromethyl)-5-(3-nitrophenyl)oxazole, and how can reaction conditions be optimized?

The synthesis of this oxazole derivative can be approached via cyclization reactions involving α-acylamino ketones or α-halo ketones with primary amides . For example, a protocol similar to the synthesis of benzoxazole hydrazone-hydrazides () involves refluxing equimolar reactants in ethanol for 18–20 hours, followed by crystallization. Optimizing reaction yield may require adjusting stoichiometry, solvent polarity (e.g., absolute ethanol for better solubility), and heating duration. demonstrates that microwave-assisted or continuous flow methods (green chemistry) can enhance efficiency and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 10.70 ppm for NH groups in related oxazoles) .

- HPLC : For purity assessment (>95% purity criteria, as in and ) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- Elemental analysis : To validate C, H, N, and Cl content .

Q. How can purification challenges, such as removing byproducts or unreacted precursors, be addressed?

Crystallization from ethanol or pet-ether is commonly used (). For polar byproducts, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) may improve separation. highlights the use of filtration and washing with dioxane to isolate high-purity solids .

Advanced Research Questions

Q. How can green chemistry methodologies reduce environmental impact during synthesis?

Green approaches include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

- Ionic liquids or deep-eutectic solvents : Replace volatile organic solvents (e.g., ethanol) to minimize waste .

- Catalytic methods : Use of recyclable catalysts (e.g., triphenylphosphine in ) to reduce reagent consumption .

These methods align with , which emphasizes energy efficiency and reduced toxicity .

Q. What computational strategies can predict the compound’s reactivity or pharmacological activity?

- Molecular docking : Evaluates binding affinity to target proteins (e.g., GlcN-6-P-synthase in antimicrobial studies) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic/electrophilic reactivity .

- QSAR models : Correlate structural features (e.g., nitrophenyl electron-withdrawing effects) with bioactivity .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

- Variable temperature NMR : Resolves dynamic effects (e.g., tautomerism) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, especially for overlapping aromatic signals .

- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., 5-(3-nitrophenyl) derivatives in ) .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response assays : Validate potency thresholds (e.g., IC₅₀ values) under standardized conditions.

- Metabolic stability tests : Assess whether degradation products interfere with activity measurements .

- Control experiments : Include positive controls (e.g., ciprofloxacin in ) to benchmark antimicrobial efficacy .

Q. How does the chloromethyl group influence the compound’s chemical stability and derivatization potential?

The chloromethyl moiety (-CH₂Cl) is susceptible to nucleophilic substitution, enabling functionalization (e.g., coupling with amines or thiols). However, its lability requires inert storage conditions (e.g., RT, anhydrous) to prevent hydrolysis . Stability studies using TLC or HPLC () can monitor degradation under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.